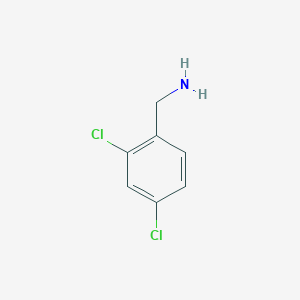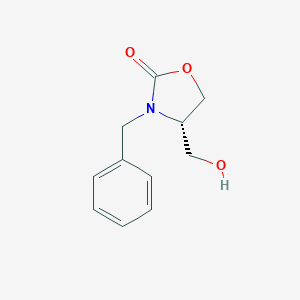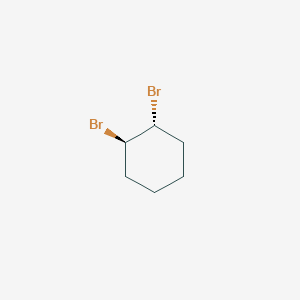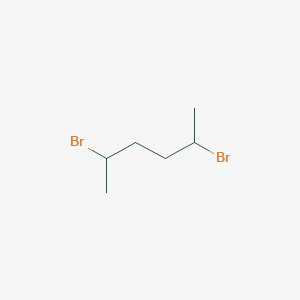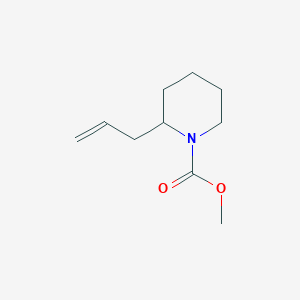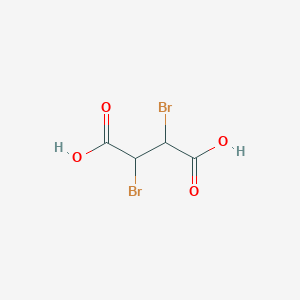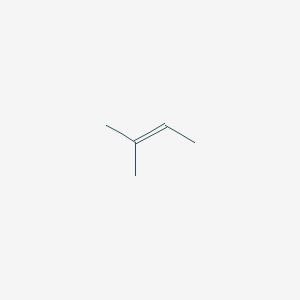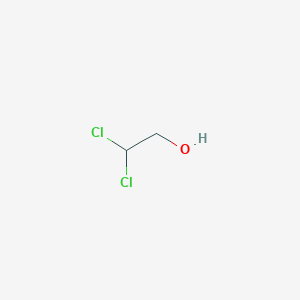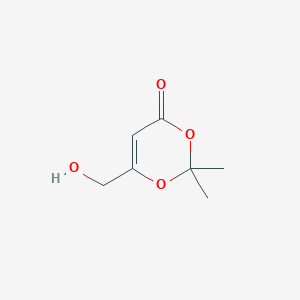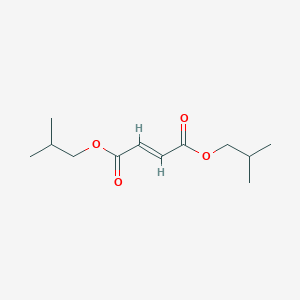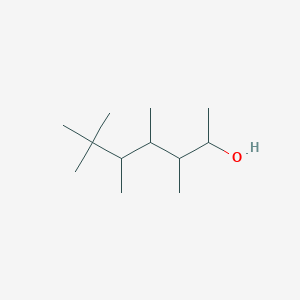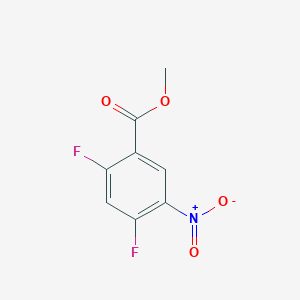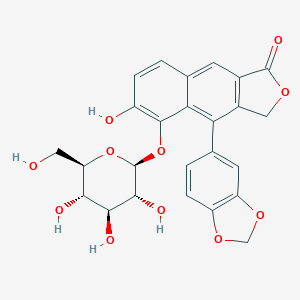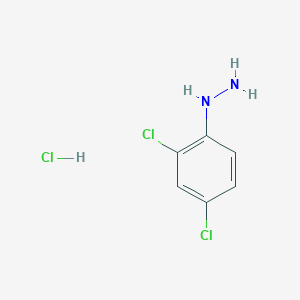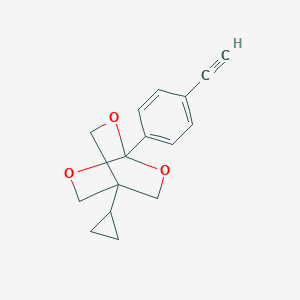
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)-, also known as TBOA, is a potent and selective blocker of glutamate transporters. It is widely used in scientific research for its ability to inhibit glutamate reuptake, which can lead to increased extracellular glutamate levels and subsequent excitotoxicity.
作用機序
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- blocks glutamate transporters by binding to the substrate binding site, which prevents the transporter from taking up glutamate. This leads to increased extracellular glutamate levels and subsequent excitotoxicity. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is highly selective for glutamate transporters and does not affect other neurotransmitter transporters.
生化学的および生理学的効果
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- has been shown to increase extracellular glutamate levels in the brain and to induce excitotoxicity in neuronal cultures. In vivo studies have shown that 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- can induce seizures and neuronal damage in the hippocampus and cortex. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- has also been shown to increase dopamine release in the nucleus accumbens, which is implicated in drug addiction.
実験室実験の利点と制限
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is a potent and selective blocker of glutamate transporters, which makes it a valuable tool for studying the role of glutamate transporters in neurological disorders and drug addiction. However, 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- has some limitations for lab experiments. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is highly toxic and can induce seizures and neuronal damage at high concentrations. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is also unstable in aqueous solutions and must be stored in organic solvents.
将来の方向性
There are many future directions for 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- research. One direction is to develop new 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- analogs with improved stability and lower toxicity. Another direction is to study the role of glutamate transporters in other neurological disorders, such as Parkinson's disease and multiple sclerosis. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- can also be used to study the role of glutamate transporters in non-neuronal cells, such as astrocytes and microglia. Finally, 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- can be used to develop new treatments that target glutamate transporters for neurological disorders and drug addiction.
合成法
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-ethynylphenol, followed by the synthesis of 4-ethynylphenylacetylene. The final step involves the reaction of 4-ethynylphenylacetylene with 2,6,7-trioxabicyclo[2.2.2]oct-4-ene-3,5-dione in the presence of a palladium catalyst. The resulting product is 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)-.
科学的研究の応用
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is widely used in scientific research for its ability to inhibit glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system and is involved in many physiological processes, including learning and memory. However, excessive glutamate release can lead to excitotoxicity and neuronal damage, which is implicated in many neurological disorders, such as stroke, epilepsy, and Alzheimer's disease.
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is used to study the role of glutamate transporters in these disorders and to develop new treatments that target glutamate transporters. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is also used to study the role of glutamate transporters in drug addiction, as glutamate is involved in reward pathways in the brain.
特性
CAS番号 |
131505-50-5 |
|---|---|
製品名 |
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- |
分子式 |
C16H16O3 |
分子量 |
256.3 g/mol |
IUPAC名 |
4-cyclopropyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C16H16O3/c1-2-12-3-5-14(6-4-12)16-17-9-15(10-18-16,11-19-16)13-7-8-13/h1,3-6,13H,7-11H2 |
InChIキー |
NOAIQTBLUUNEGS-UHFFFAOYSA-N |
SMILES |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4CC4 |
正規SMILES |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4CC4 |
その他のCAS番号 |
131505-50-5 |
同義語 |
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



